molecular formula C19H17NO3 B170597 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl CAS No. 104357-57-5

4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl

Cat. No.: B170597
CAS No.: 104357-57-5
M. Wt: 307.3 g/mol
InChI Key: KFMJYBHOBTUCGH-UHFFFAOYSA-N
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Description

4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a biphenyl derivative with a cyano group and an acrylate ester group, making it a versatile compound in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl typically involves the reaction of 4-cyano-4’-hydroxybiphenyl with 3-chloropropyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Derivatives:

Mechanism of Action

The mechanism of action of 4’-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is primarily related to its ability to undergo polymerization and substitution reactions. The acrylate group allows for radical polymerization, forming cross-linked networks that enhance the mechanical and thermal properties of the resulting polymers. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity .

Properties

IUPAC Name

3-[4-(4-cyanophenyl)phenoxy]propyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-19(21)23-13-3-12-22-18-10-8-17(9-11-18)16-6-4-15(14-20)5-7-16/h2,4-11H,1,3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMJYBHOBTUCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104357-58-6
Record name 2-Propenoic acid, 3-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]propyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104357-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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